4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Overview
Description
4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom, a nitro group, and a carbohydrazide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by dehydration and dehydrogenation.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group into the pyrazole ring.
Formation of the Carbohydrazide Moiety: This step involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles for substitution reactions.
Condensation Reagents: Aldehydes, ketones.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Hydrazones: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The iodine atom and carbohydrazide moiety may also contribute to the compound’s activity by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Similar structure but lacks the iodine and carbohydrazide moieties.
4-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the nitro and carbohydrazide moieties.
1-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one: Similar structure but lacks the iodine and carbohydrazide moieties.
Uniqueness
4-IODO-1-METHYL-N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, nitro group, and carbohydrazide moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-iodo-1-methyl-N'-[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]pyrazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN7O4/c1-7(4-19-5-8(3-14-19)20(23)24)11(21)15-16-12(22)10-9(13)6-18(2)17-10/h3,5-7H,4H2,1-2H3,(H,15,21)(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODYCUARNXDNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)C2=NN(C=C2I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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